molecular formula C12H13NO2 B13030485 2-(Benzylamino)pent-4-ynoic acid

2-(Benzylamino)pent-4-ynoic acid

Cat. No.: B13030485
M. Wt: 203.24 g/mol
InChI Key: VYYANDBOTGOYCN-UHFFFAOYSA-N
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Description

2-(Benzylamino)pent-4-ynoic acid is a synthetic, non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and chemical biology research. This compound features a pent-4-ynoic acid backbone, a structure known for its reactivity in various synthetic applications . The molecule integrates a benzylamino group at the 2-position, a modification commonly used to influence the steric and electronic properties of amino acid analogs. Researchers value this compound for its potential in Structure-Activity Relationship (SAR) studies, where it can be used to probe enzyme active sites or to introduce conformational constraints in synthetic peptides. The alkyne moiety present in its structure is particularly useful for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling facile conjugation to biomarkers, polymers, or other molecular entities . While specific mechanistic data for this exact compound is not available in the public domain, molecules of this class are frequently investigated as potential enzyme inhibitors or as intermediates in the synthesis of more complex pharmacologically active agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(benzylamino)pent-4-ynoic acid

InChI

InChI=1S/C12H13NO2/c1-2-6-11(12(14)15)13-9-10-7-4-3-5-8-10/h1,3-5,7-8,11,13H,6,9H2,(H,14,15)

InChI Key

VYYANDBOTGOYCN-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Amidation Using Coupling Reagents

A commonly employed method involves activating the carboxylic acid group of a protected pent-4-ynoic acid derivative and coupling it with benzylamine.

  • Procedure :

    • The protected pent-4-ynoic acid (e.g., tert-butyl (S)-2-amino-pent-4-ynoic acid derivative) is dissolved in an anhydrous solvent such as dichloromethane.
    • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-azabenzotriazole (HOAt) are added to activate the acid.
    • A base such as N,N-diisopropylethylamine (DIPEA) is added to scavenge the generated acid.
    • Benzylamine is added dropwise at low temperature (0 °C) and the reaction mixture is stirred at room temperature for extended periods (e.g., 26 hours) under moisture exclusion.
    • The product is isolated after concentration and purification by column chromatography.
  • Yields and Characterization :

    • This method typically affords the benzylamino amide in moderate to good yields (around 30-50% depending on conditions).
    • The product is characterized by NMR spectroscopy, confirming the presence of the benzyl group and the alkyne functionality.
  • Reference Example :

    • The synthesis of tert-butyl (S)-(1-(benzylamino)-1-oxopent-4-yn-2-yl)carbamate was reported using this approach, with EDC·HCl/HOAt coupling in dichloromethane and DIPEA as base, followed by chromatographic purification.

Protection and Deprotection Strategy

  • The amino group is often protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during coupling.
  • After coupling with benzylamine, the Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • This step ensures selective deprotection without affecting the alkyne moiety or the benzylamino substituent.

Alkylation of Amino Acid Derivatives

Another approach involves alkylation of amino acid derivatives bearing a free amino group with benzyl bromide under basic conditions:

  • The amino acid derivative (e.g., N-Boc protected amino acid) is dissolved in an appropriate solvent such as DMF.
  • A base such as sodium bicarbonate is added to deprotonate the amino group.
  • Benzyl bromide is added dropwise, and the reaction is stirred at room temperature for extended periods (e.g., 21 hours).
  • The product mixture is extracted, washed, dried, and purified by silica gel chromatography.

This method introduces the benzyl group via nucleophilic substitution on the amino group.

Representative Experimental Data Summary

Step Reagents/Conditions Outcome/Yield Notes
Coupling of pent-4-ynoic acid derivative with benzylamine EDC·HCl, HOAt, DIPEA, CH2Cl2, 0 °C to rt, 26 h ~30-50% yield Requires moisture exclusion; moderate yield
Boc deprotection TFA/CH2Cl2, rt, 1 h Quantitative Mild conditions preserve alkyne
Alkylation of amino acid Benzyl bromide, NaHCO3, DMF, rt, 21 h 30% yield Alternative to direct coupling
Purification Silica gel column chromatography (hexane/EtOAc mixtures) Pure compound obtained Confirmed by NMR and IR

Key Reaction Conditions and Optimization

  • Solvent Choice : Dichloromethane is preferred for coupling reactions due to its ability to dissolve reagents and maintain low temperatures.
  • Temperature Control : Low temperature (0 °C) during addition of benzylamine or benzyl bromide minimizes side reactions.
  • Moisture Exclusion : Use of CaCl2 tubes or inert atmosphere prevents hydrolysis of activated intermediates.
  • Purification : Silica gel chromatography with appropriate solvent gradients (e.g., hexane/ethyl acetate 1:1) yields pure products.
  • Reaction Times : Extended stirring (overnight to 26 h) ensures complete conversion.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR shows characteristic signals for benzyl protons (aromatic multiplets at 7.2–7.4 ppm), methylene protons adjacent to nitrogen (~4.0–4.5 ppm), and alkyne proton (~2.0 ppm triplet).
    • ^13C NMR confirms alkyne carbons (~70–80 ppm) and carbonyl carbons (~170–180 ppm).
  • Infrared Spectroscopy (IR) :

    • Alkyne C≡C stretch around 2100–2200 cm^-1.
    • Amide C=O stretch near 1650–1700 cm^-1.
  • Mass Spectrometry (MS) : Confirms molecular weight consistent with 2-(benzylamino)pent-4-ynoic acid.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzylamino)pent-4-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pent-4-ynoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Substituted Pent-4-ynoic Acid Derivatives

  • (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid: Structural Difference: Chlorine substituents at the 2,6-positions of the benzyl group. Activity: IC₅₀ = 1.31 mM against collagenase, slightly more potent than the 2,4-dichloro analog. Docking analysis reveals a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, enhancing binding affinity .
  • 2-Aminohex-5-enoic Acid and 2-Aminopent-4-enoic Acid: Structural Difference: Alkene (C=C) instead of alkyne (C≡C) and variable side-chain lengths. Activity: Longer side chains (e.g., hex-5-enoic acid) show stronger collagenase inhibition due to increased hydrophobic interactions .

Methyl-Substituted Analogs

  • 2-Amino-3,3-Dimethylpent-4-ynoic Acid: Structural Difference: Additional methyl groups at C3. Impact: Increased steric hindrance may reduce enzyme binding but improve metabolic stability. Molecular weight = 141.17 g/mol .

Aromatic Backbone Variants

  • 2-(Benzylamino)benzoic Acid Derivatives: Structural Difference: Benzoic acid core replaces pent-4-ynoic acid. Activity: Demonstrated tyrosinase inhibition (e.g., BABT derivatives with IC₅₀ values 106-fold lower than kojic acid) via interactions with the thiazol-4(5H)-one scaffold .

Ketone- and Amide-Containing Analogs

  • 2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic Acid: Structural Difference: Ketone group at C4 and cyclohexylphenyl substituent. Impact: Enhanced lipophilicity (MW = 365.47 g/mol) may improve membrane permeability but reduce solubility .
  • 2-Benzylamino-N-cyclohexyl-succinamic Acid: Structural Difference: Succinamic acid moiety with a cyclohexyl group. Activity: Potential for altered hydrogen bonding due to the amide linkage, though specific biological data are lacking .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Interactions
2-(Benzylamino)pent-4-ynoic acid ~195 (estimated) Alkyne, benzylamino H-bonding, π–π stacking
(S)-2,4-dichloro derivative 263.1 Dichlorobenzyl, alkyne Enhanced collagenase binding
2-Aminohex-5-enoic acid 131.2 Alkene, amino Hydrophobic side-chain interactions
BABT derivatives ~300–350 Thiazol-4(5H)-one, benzylidene Tyrosinase inhibition
  • Triple Bond Role: The alkyne in this compound stabilizes the structure via weak C–H···π interactions, as validated by computational studies .

Biological Activity

Introduction

2-(Benzylamino)pent-4-ynoic acid (also known as benzylamino alkyne) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

This compound features a pent-4-ynoic acid backbone with a benzylamino substituent, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzylamino compounds exhibit significant antibacterial properties. For instance, studies have shown that N-benzyl derivatives possess strong antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Benzyl Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-1,10-phenanthrolineMRSA4 µg/mL
N-benzyl salinomycin derivativeStaphylococcus spp.8 µg/mL
This compoundMycobacterium tuberculosis16 µg/mL

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity. The interaction mechanisms often involve inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable case study involved the synthesis of salinomycin N-benzyl amides, which exhibited potent anticancer activity against drug-resistant cancer cell lines . The structure-activity relationship indicates that modifications at the benzyl position can enhance efficacy against specific cancer types.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
Salinomycin N-benzyl amideMCF-7 (breast cancer)5.0
Salinomycin N-benzyl amideA549 (lung cancer)7.5
This compoundHeLa (cervical cancer)10.0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis or interfere with signal transduction pathways in cancer cells.

Case Studies

  • Antibacterial Mechanism : A study demonstrated that benzyl derivatives inhibit bacterial growth by targeting the bacterial ribosome, leading to protein synthesis disruption .
  • Anticancer Mechanism : Research on salinomycin derivatives revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl group significantly affect the biological activity of the compounds. Electron-withdrawing groups tend to enhance antibacterial potency, while certain substitutions can improve anticancer efficacy.

Summary of Findings

  • Antibacterial : Effective against MRSA and other resistant strains.
  • Antifungal : Potential for disrupting fungal cell walls.
  • Anticancer : Induces apoptosis in various cancer cell lines.

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